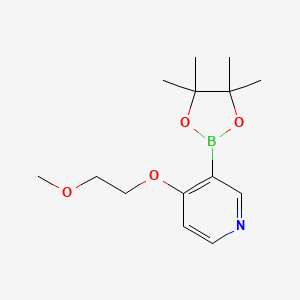
Methyl 2,4,6-trichloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2,4,6-trichloronicotinate” is a chemical compound with the molecular formula C7H4Cl3NO2 . It has an average mass of 240.471 Da and a monoisotopic mass of 238.930756 Da .
Molecular Structure Analysis
“Methyl 2,4,6-trichloronicotinate” contains a total of 17 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
“Methyl 2,4,6-trichloronicotinate” has a molecular formula of C7H4Cl3NO2 . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the current literature .Applications De Recherche Scientifique
Environmental Pollution
A study investigated the formation of 2,4,6-trichloroanisole (TCA) in surface waters, which is a process influenced by microbial activities, including bacteria, fungi, and algae like Chlorella vulgaris and Anabaena flos-aquae. This research highlights the environmental impact and transformation of chlorinated compounds similar to Methyl 2,4,6-trichloronicotinate in aquatic systems. The microbial O-methylation of chlorophenol precursors, including processes relevant to the compound of interest, suggests significant environmental interactions (Zhang et al., 2016).
OLED Technology
Research on triarylmethyl radicals, closely related to Methyl 2,4,6-trichloronicotinate, has shown promising applications in OLED technology. These radicals exhibit unique light-emitting properties, increasing OLED’s internal quantum efficiency potentially to 100%. Such materials offer new pathways for developing high-efficiency OLED devices (Luo et al., 2022).
Molecular Materials
The synthesis of novel bis and tris radicals derived from tris(2,4,6-trichlorophenyl)methyl radicals showcases the application of these compounds in creating paramagnetic glassy molecular materials. These materials exhibit thermal stability, luminescent properties, and electrochemical amphotericity, indicating their potential in electronic and photonic applications (Castellanos et al., 2008).
Mécanisme D'action
- As a rubefacient, it induces peripheral vasodilation, enhancing blood flow in the skin and underlying tissues .
- This increased blood flow contributes to the warming and reddening effect observed after application .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
methyl 2,4,6-trichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAISDXHCRPYTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745244 |
Source


|
| Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218994-35-4 |
Source


|
| Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)

![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)
![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)






![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

